Benzoylpyrazole
Overview
Description
Benzoylpyrazole is a compound that belongs to the class of organic compounds known as pyrazoles. These are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms. This compound derivatives have garnered significant attention due to their diverse biological and pharmacological activities, including herbicidal properties .
Mechanism of Action
Target of Action
Benzoylpyrazole primarily targets the 4-Hydroxyphenylpyruvate dioxygenase (HPPD) enzyme . This enzyme is crucial for the normal growth of plants as it catalyzes the conversion of 4-hydroxyphenylpyruvic acid (HPPA) to homogentisate (HGA), an important precursor for the biosynthesis of tocopherol and plastoquinone .
Mode of Action
This compound acts as an HPPD inhibitor . It binds to the HPPD enzyme, preventing it from catalyzing the conversion of HPPA to HGA . This inhibition disrupts the normal biochemical pathways in plants, leading to a series of downstream effects .
Biochemical Pathways
The inhibition of HPPD by this compound disrupts the normal biosynthesis of tocopherol and plastoquinone . These compounds are essential for the normal growth and development of plants. Their deficiency leads to severe injury in plants, causing them to become bleached in sunlight, eventually leading to necrosis and death .
Pharmacokinetics
This process is similar to electroless oxidation, resulting in the formation of various dimers .
Result of Action
The primary result of this compound’s action is the bleaching and eventual death of plants . By inhibiting the HPPD enzyme, this compound disrupts crucial biochemical pathways, leading to a deficiency of essential compounds. This deficiency manifests as bleaching in plants exposed to sunlight, followed by necrosis and death .
Biochemical Analysis
Biochemical Properties
Benzoylpyrazole plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a Fe(II)-dependent and non-heme dioxygenase . The interaction between this compound and HPPD involves binding to the enzyme’s active site, leading to the inhibition of its catalytic activity. This inhibition disrupts the biosynthesis of essential compounds like tocopherol and plastoquinone, which are vital for plant growth .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In plant cells, it acts as a herbicide by inhibiting HPPD, leading to the accumulation of toxic intermediates and causing cell death . In mammalian cells, this compound has been studied for its potential anti-inflammatory and anticancer properties. It influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of HPPD, forming a stable complex that prevents the enzyme from catalyzing its substrate . This binding interaction leads to the inhibition of HPPD activity, resulting in the disruption of metabolic pathways essential for cell survival. Additionally, this compound has been shown to modulate the expression of genes involved in inflammation and cancer, further elucidating its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been noted, particularly in in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity . These findings highlight the importance of dosage optimization in the application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes like HPPD . The inhibition of HPPD by this compound disrupts the conversion of 4-hydroxyphenylpyruvic acid to homogentisate, affecting the biosynthesis of tocopherol and plastoquinone . Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes and altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic and agricultural applications .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the chloroplasts, mitochondria, or nuclei can impact its interactions with biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylpyrazole compounds can be synthesized through various methods. One common approach involves the reaction of 1,3-diphenylpropane-1,3-dione with dimethylformamide dimethylacetal. This reaction typically occurs under mild conditions and yields this compound derivatives . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which reacts with terminal alkynes to form pyrazoles .
Industrial Production Methods: Industrial production of this compound compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, cyclization, and purification to obtain the desired this compound derivatives .
Chemical Reactions Analysis
Types of Reactions: Benzoylpyrazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the benzoyl group or the pyrazole ring, leading to different products.
Substitution: Substitution reactions, such as N-arylation, can introduce various substituents onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents can be used under controlled conditions.
Reduction: Hydrogen gas in the presence of a catalyst like palladium can be employed.
Substitution: Aryl halides and copper powder are commonly used in N-arylation reactions.
Major Products Formed: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Benzoylpyrazole and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors, particularly human neutrophil elastase inhibitors.
Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Pyrazole: A basic structure similar to benzoylpyrazole but without the benzoyl group.
Isoxazole: Another five-membered ring compound with similar biological activities.
Triketone: A class of compounds with herbicidal properties similar to this compound.
Uniqueness: this compound stands out due to its unique combination of a benzoyl group and a pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a potent herbicide and enzyme inhibitor makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
phenyl(1H-pyrazol-5-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10(9-6-7-11-12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMQWGLCXYHTES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286771 | |
Record name | benzoylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19854-92-3 | |
Record name | 19854-92-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzoylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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